L-(S)-4-CYanophenylalanine, methyl ester HCl

描述

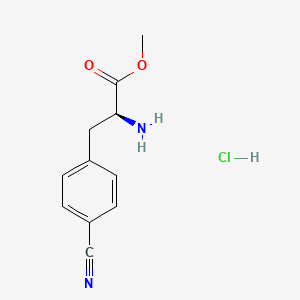

L-(S)-4-CYanophenylalanine, methyl ester HCl is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a cyano group (-CN) attached to the phenyl ring and a methyl ester group (-COOCH3) at the carboxyl end. It is commonly used in organic synthesis and has applications in various fields including medicinal chemistry and peptide synthesis.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of L-(S)-4-CYanophenylalanine, methyl ester HCl typically involves the esterification of L-(S)-4-CYanophenylalanine. One common method is the reaction of the amino acid with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. This method is advantageous due to its mild reaction conditions and high yields .

Industrial Production Methods

Industrial production of amino acid methyl esters often employs similar esterification techniques but on a larger scale. The use of protic acids like hydrochloric acid or sulfuric acid, or reagents like thionyl chloride, can also be employed for the esterification process .

化学反应分析

Functional Group Reactivity

The compound’s reactivity is governed by its nitrile, ester, and amine functionalities:

Nitrile Group

-

Stability : The electron-withdrawing cyano group enhances electrophilic aromatic substitution resistance but allows nucleophilic additions under specific conditions.

-

Hydrolysis : Limited direct evidence in provided sources, but analogous nitriles typically hydrolyze to amides or carboxylic acids under acidic/basic conditions.

Ester Group

-

Hydrolysis : The methyl ester can be hydrolyzed to the carboxylic acid using NaOH (1 M) or LiOH (THF/H₂O), as demonstrated in related phenylalanine ester derivatives .

Amine Group

-

Protection/Deprotection : The free amine (after HCl removal) participates in acylation or reductive amination. For example, benzoylation forms N-benzoyl derivatives .

Example Reaction

-

Step 1 : The methyl ester is hydrolyzed to the free carboxylic acid (LiOH, THF/H₂O) .

-

Step 2 : The deprotected amine undergoes coupling with activated acyl chlorides (e.g., benzoyl chloride) to form peptide bonds .

Analytical Data

Key spectroscopic and physical properties are summarized below:

Stability and Handling

科学研究应用

Pharmaceutical Development

L-(S)-4-Cyanophenylalanine, methyl ester hydrochloride is primarily utilized as a building block for synthesizing pharmaceuticals. Its structural properties allow it to serve as an intermediate in the development of drugs targeting various conditions, especially those related to hypertension and neurological disorders. For instance, derivatives of this compound have been explored for their potential antihypertensive effects by acting on the angiotensin-converting enzyme (ACE) pathway .

Key Findings:

- Antihypertensive Properties: Research has indicated that amino acid derivatives like L-(S)-4-Cyanophenylalanine can effectively inhibit ACE, thus contributing to lower blood pressure .

- Neurological Applications: The compound has been investigated for its role in modulating neurotransmitter pathways, which could lead to advancements in treating neurological disorders .

Peptide Synthesis

The compound plays a crucial role in peptide synthesis, which is essential for developing therapeutic agents. The incorporation of L-(S)-4-Cyanophenylalanine into peptide chains enhances the bioactivity and stability of the resulting peptides.

Applications in Peptide Synthesis:

- Building Block for Therapeutics: It is used to create peptides that may exhibit improved pharmacological properties and reduced side effects compared to traditional compounds .

- Research on Peptide Interactions: Studies involving this compound help elucidate protein interactions and enzyme activities, providing insights into metabolic pathways and potential drug targets .

Biochemical Research

In biochemical research, L-(S)-4-Cyanophenylalanine is employed to study various biological processes. Its unique structural characteristics make it suitable for investigating enzyme kinetics and protein folding.

Research Insights:

- Protein Interaction Studies: The compound aids in understanding how proteins interact within cellular environments, which is vital for drug design .

- Enzyme Activity Investigation: Researchers utilize this compound to explore enzyme mechanisms, contributing to a deeper understanding of metabolic processes .

Case Studies and Experimental Applications

Several case studies highlight the practical applications of L-(S)-4-Cyanophenylalanine in scientific research:

作用机制

The mechanism of action of L-(S)-4-CYanophenylalanine, methyl ester HCl involves its interaction with biological molecules. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The ester group can be hydrolyzed to release the active amino acid, which can then interact with enzymes and receptors in biological systems .

相似化合物的比较

Similar Compounds

L-Phenylalanine methyl ester: Similar structure but lacks the cyano group.

L-Tyrosine methyl ester: Contains a hydroxyl group instead of a cyano group.

L-Serine methyl ester: Contains a hydroxyl group on the side chain.

Uniqueness

L-(S)-4-CYanophenylalanine, methyl ester HCl is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry.

生物活性

L-(S)-4-Cyanophenylalanine, methyl ester HCl is a non-canonical amino acid that has garnered attention for its potential biological activities and applications in biochemical research and drug design. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

L-(S)-4-Cyanophenylalanine is a derivative of phenylalanine, characterized by a cyano group at the para position of the phenyl ring. The methyl ester form enhances its lipophilicity, which can influence its bioavailability and interaction with biological systems.

The biological activity of L-(S)-4-Cyanophenylalanine can be attributed to several mechanisms:

- Protease Inhibition : This compound has been shown to exhibit inhibitory effects on various proteases, such as trypsin and thrombin. The inhibition mechanism involves the formation of enzyme-inhibitor complexes, which disrupt normal proteolytic activity. The dissociation constants (K_i) for these interactions have been calculated, revealing significant inhibitory potential .

- Modulation of Protein Interactions : L-(S)-4-Cyanophenylalanine can alter the binding affinity of peptides to receptors or other proteins. Studies have demonstrated that substituting traditional amino acids with this compound can enhance or diminish binding affinities in peptide-receptor interactions .

- Impact on Peptide Structure : The incorporation of L-(S)-4-Cyanophenylalanine into peptides can influence their conformation and stability. This effect is particularly relevant in the design of peptide-based drugs where structural integrity is crucial for function .

Biological Activity Data

The following table summarizes key findings related to the biological activity of L-(S)-4-Cyanophenylalanine:

Case Studies

- Inhibition of Thrombin : A study demonstrated that L-(S)-4-Cyanophenylalanine effectively inhibited thrombin activity in vitro, which is crucial for developing anticoagulant therapies. The compound's ability to form stable complexes with thrombin was highlighted as a promising avenue for drug development .

- Peptide Drug Design : Researchers incorporated L-(S)-4-Cyanophenylalanine into a peptide designed to target a specific receptor involved in cancer progression. The modified peptide exhibited enhanced receptor binding and increased efficacy in cellular assays compared to its non-modified counterpart .

- Protein Engineering Applications : In another study, this amino acid was utilized in the synthesis of proteins with altered functional properties. By replacing conventional amino acids with L-(S)-4-Cyanophenylalanine, scientists were able to create proteins with improved stability and activity under physiological conditions .

属性

IUPAC Name |

methyl (2S)-2-amino-3-(4-cyanophenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2.ClH/c1-15-11(14)10(13)6-8-2-4-9(7-12)5-3-8;/h2-5,10H,6,13H2,1H3;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOWBJYJUKOPDZ-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)C#N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)C#N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。